molecular formula C22H29F17 B159541 1-(Perfluoro-n-octyl)tetradecane CAS No. 133310-72-2

1-(Perfluoro-n-octyl)tetradecane

Cat. No.: B159541
CAS No.: 133310-72-2
M. Wt: 616.4 g/mol
InChI Key: IWIJPSWAAIRVQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Perfluoro-n-octyl)tetradecane is a fluorinated compound with the molecular formula C22H29F17. It is known for its unique chemical properties, including high chemical stability and low surface tension. These characteristics make it valuable in various industrial and scientific applications .

Preparation Methods

The synthesis of 1-(Perfluoro-n-octyl)tetradecane typically involves the reaction of perfluoro-n-octyl iodide with tetradecane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve more advanced techniques to ensure high purity and yield .

Chemical Reactions Analysis

1-(Perfluoro-n-octyl)tetradecane undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: It can undergo substitution reactions, where one or more fluorine atoms are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Perfluoro-n-octyl)tetradecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Perfluoro-n-octyl)tetradecane exerts its effects is primarily related to its interaction with lipid membranes. It can integrate into lipid bilayers, altering their properties and affecting membrane-associated processes. The molecular targets and pathways involved include interactions with membrane lipids and proteins, leading to changes in membrane fluidity and permeability .

Comparison with Similar Compounds

1-(Perfluoro-n-octyl)tetradecane can be compared with other perfluorinated alkanes, such as:

    Perfluorohexyloctane: Similar in structure but with different chain lengths, leading to variations in physical and chemical properties.

    Perfluorodecalin: Another fluorinated compound with distinct applications in medicine and industry.

The uniqueness of this compound lies in its specific chain length and the resulting balance of hydrophobic and hydrophilic properties, making it particularly useful in applications requiring low surface tension and high chemical stability .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodocosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29F17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(23,24)16(25,26)17(27,28)18(29,30)19(31,32)20(33,34)21(35,36)22(37,38)39/h2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIJPSWAAIRVQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29F17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402082
Record name 1-(Perfluoro-n-octyl)tetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133310-72-2
Record name 1-(Perfluoro-n-octyl)tetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Perfluoro-n-octyl)tetradecane
Reactant of Route 2
Reactant of Route 2
1-(Perfluoro-n-octyl)tetradecane
Reactant of Route 3
Reactant of Route 3
1-(Perfluoro-n-octyl)tetradecane
Reactant of Route 4
Reactant of Route 4
1-(Perfluoro-n-octyl)tetradecane
Reactant of Route 5
Reactant of Route 5
1-(Perfluoro-n-octyl)tetradecane
Reactant of Route 6
Reactant of Route 6
1-(Perfluoro-n-octyl)tetradecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.